molecular formula C13H19ClN2O4S B1334093 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680618-18-2

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No. B1334093
M. Wt: 334.82 g/mol
InChI Key: NVBIVUJFWSTKGZ-UHFFFAOYSA-N
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Description

“5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C13H19ClN2O4S and a molecular weight of 334.82 . It is a yellow oily liquid and is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The molecular structure of “5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride” consists of a benzene ring substituted with a sulfonyl chloride group, an ethoxy group, and a butylureido group . The InChI code for this compound is 1S/C13H19ClN2O4S/c1-3-5-8-15-13(17)16-10-6-7-11(20-4-2)12(9-10)21(14,18)19/h6-7,9H,3-5,8H2,1-2H3,(H2,15,16,17) .


Physical And Chemical Properties Analysis

“5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride” is a yellow oily liquid . Its molecular weight is 334.82 . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Pharmacological Fragment in VEGFR2 Inhibitors : Compounds like 5-(Ethylsulfonyl)-2-methoxyaniline, a structural relative, are crucial in synthesizing protein-kinase inhibitors and enzyme modulators. They are vital in creating powerful inhibitors of VEGFR2, a key receptor in angiogenesis, which is significant in treating various tumors (Murár, Addová, & Boháč, 2013).

  • Antibacterial and α-Glucosidase Inhibitory Activities : Derivatives of ethyl isonipecotate, which include related sulfonyl chloride compounds, have been studied for their antibacterial and α-glucosidase inhibitory activities. These findings suggest potential applications in treating type-2 diabetes and combating bacterial infections (Munir et al., 2017).

  • Synthesis of Sulfonamides for Alzheimer’s Disease : Derivatives of 4-methoxyphenethylamine, related to the given compound, have been synthesized for potential therapeutic applications in Alzheimer’s disease. These derivatives show promise as acetylcholinesterase inhibitors (Abbasi et al., 2018).

Organic Synthesis and Sensor Development

  • Heavy Metal Sensors : Bis-sulfonamides, synthesized using similar sulfonyl chlorides, have been developed for applications as heavy metal sensors. These sensors demonstrate high sensitivity and selectivity, important in environmental and healthcare applications (Sheikh et al., 2016).

  • Synthesis of Fluorescent Compounds for Metal Detection : Compounds synthesized from dansyl sulfonyl chloride have been used to create fluorescent sensors for detecting toxic metals like antimony and thallium, highlighting their utility in environmental monitoring (Qureshi et al., 2019).

  • Anticancer Activity : Sulfonamides, including those synthesized from similar sulfonyl chlorides, have shown promising anticancer activities. They induce apoptosis and cell cycle arrest in cancer cells while being less harmful to non-cancerous cells, indicating potential applications in cancer therapy (Muškinja et al., 2019).

  • Solid-Phase Synthesis Applications : Polymer-supported sulfonyl chloride has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, highlighting its role in the development of new methodologies for synthesizing heterocyclic compounds (Holte et al., 1998).

properties

IUPAC Name

5-(butylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S/c1-3-5-8-15-13(17)16-10-6-7-11(20-4-2)12(9-10)21(14,18)19/h6-7,9H,3-5,8H2,1-2H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBIVUJFWSTKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC(=C(C=C1)OCC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373850
Record name 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride

CAS RN

680618-18-2
Record name 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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